

# A Comparative Guide to RIPK2 Inhibitors: WEHI-345 vs. OD36 and OD38

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and cellular activities of three key RIPK2 inhibitors: **WEHI-345**, OD36, and OD38. The information presented is collated from published experimental data to assist researchers in selecting the most appropriate compound for their studies.

### Introduction to RIPK2 and its Inhibition

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a crucial transducer of inflammatory signals downstream of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.[1][2] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the activation of NF-κB and MAP kinase signaling pathways and the subsequent production of pro-inflammatory cytokines.[3] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[3] **WEHI-345**, OD36, and OD38 are potent, ATP-competitive inhibitors of RIPK2 that have been instrumental in elucidating the role of RIPK2 kinase activity in health and disease.

## **Biochemical Potency and Selectivity**

A primary determinant of a kinase inhibitor's utility is its potency against the target kinase and its selectivity against other kinases. The half-maximal inhibitory concentration (IC50) is a key measure of potency.



| Inhibitor | RIPK2 IC50 | Kinase Selectivity Profile                                                                                                                                                                                                  | Reference |
|-----------|------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| WEHI-345  | 130 nM     | Highly selective for RIPK2 (Kd = 46 nM) with negligible activity against RIPK1, RIPK4, and RIPK5 (>10 μM). In a panel of 95 kinases, significant inhibition (>90% at 1 μM) was only observed for KIT, RET, PDGFRβ, and SRC. | [2][4]    |
| OD36      | 5.3 nM     | Profiled against a panel of 366 kinases and found to inhibit only a few other kinases at nanomolar concentrations. Also inhibits ALK2 (IC50 = 47 nM) and ALK2 R206H (IC50 = 22 nM).                                         | [5]       |
| OD38      | 14.1 nM    | Profiled against a panel of 366 kinases and found to inhibit only a few other kinases at nanomolar concentrations.                                                                                                          | [2]       |

## **Cellular Activity**

The efficacy of these inhibitors has been demonstrated in various cellular assays that measure downstream events of RIPK2 activation, such as NF-kB activation and cytokine production.



| Inhibitor | Cellular Effects                                                                                                                                                             | Cell Types                                                                             | Reference |
|-----------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|-----------|
| WEHI-345  | Delays RIPK2 ubiquitylation and NF- κB activation. Potently blocks MDP-induced transcription of TNF and IL-6. Reduces mRNA levels of NF-κB targets (TNF, IL-8, IL- 1β, A20). | Mouse Bone Marrow-<br>Derived Macrophages<br>(BMDMs), THP-1<br>cells, Raw 264.7 cells. | [1][6]    |
| OD36      | Inhibits MDP-induced RIPK2 autophosphorylation and downstream NF-KB and MAPK signaling.                                                                                      | Not specified in detail in the provided search results.                                |           |
| OD38      | Inhibits MDP-induced RIPK2 autophosphorylation and downstream NF-KB and MAPK signaling.                                                                                      | Not specified in detail in the provided search results.                                | _         |

## **In Vivo Efficacy**

The therapeutic potential of these inhibitors has been evaluated in preclinical models of inflammatory diseases.



| Inhibitor | In Vivo Model                                                    | Effects                                                                                                                                                                                     | Reference |
|-----------|------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| WEHI-345  | Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice. | Reduces disease score, inflammatory infiltrate, and histological score. Improves body weight and reduces cytokine and chemokine levels.                                                     | [1]       |
| OD36      | Muramyl dipeptide<br>(MDP)-induced<br>peritonitis in mice.       | Reduces the recruitment of inflammatory cells (neutrophils and lymphocytes) to the peritoneum.  Decreases the expression of RIPK2-specific genes and inflammatory cytokines and chemokines. | [5]       |
| OD38      | Not explicitly detailed in the provided search results.          | Not explicitly detailed in the provided search results.                                                                                                                                     |           |

# Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental approaches, the following diagrams are provided.



RIPK2 Signaling Pathway





#### General Experimental Workflow for Inhibitor Characterization





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 3. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- To cite this document: BenchChem. [A Comparative Guide to RIPK2 Inhibitors: WEHI-345 vs. OD36 and OD38]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b611805#wehi-345-vs-od36-and-od38-ripk2-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com